molecular formula C10H20Cl2N4O2 B2998307 (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride CAS No. 1807919-93-2

(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride

Cat. No.: B2998307
CAS No.: 1807919-93-2
M. Wt: 299.2
InChI Key: YDLNBPJFOGIRQR-DPHXLZRASA-N
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Description

(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride is a complex organic compound that features a pyrrolidine ring substituted with an ethyl group and a 1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the ethyl and oxadiazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride has shown potential as an antimicrobial and antifungal agent .

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases due to its biological activity. It has shown promise in preclinical studies as an anticancer and anti-inflammatory agent .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride apart is its specific substitution pattern and the presence of both the pyrrolidine and oxadiazole rings

Properties

IUPAC Name

(3R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2.2ClH/c1-3-14(8-4-11-5-9(8)15)6-10-13-12-7(2)16-10;;/h8-9,11,15H,3-6H2,1-2H3;2*1H/t8?,9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLNBPJFOGIRQR-DPHXLZRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NN=C(O1)C)C2CNCC2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=NN=C(O1)C)C2CNC[C@H]2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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